Cas no 1353967-03-9 (N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine)

N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine structure
1353967-03-9 structure
Product name:N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine
CAS No:1353967-03-9
MF:C12H17IN2
MW:316.181255102158
CID:2162950

N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N*1*-cyclopropyl-n*1*-(2-iodo-benzyl)-ethane-1,2-diamine
    • N1-Cyclopropyl-N1-(2-iodobenzyl)ethane-1,2-diamine
    • AM93576
    • N-Cyclopropyl-N-(2-iodobenzyl)-1,2-ethanediamine
    • N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine
    • Inchi: 1S/C12H17IN2/c13-12-4-2-1-3-10(12)9-15(8-7-14)11-5-6-11/h1-4,11H,5-9,14H2
    • InChI Key: MZVWCPWPZLOIIS-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1CN(CCN)C1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 194
  • Topological Polar Surface Area: 29.3

N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
086207-500mg
N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine
1353967-03-9
500mg
£488.00 2022-03-01

Additional information on N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine

Introduction to N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine (CAS No. 1353967-03-9)

N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. With the CAS number 1353967-03-9, this molecule represents a unique structural framework that combines a cyclopropyl group with an ethane-1,2-diamine backbone, further functionalized by a 2-iodo-benzyl substituent. Such structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The compound's molecular structure, characterized by its rigid cyclopropyl ring and the presence of an iodine atom on a benzyl moiety, offers distinct advantages in terms of reactivity and binding affinity. The N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine core structure is particularly interesting because it can serve as a versatile intermediate in the synthesis of more complex molecules. This flexibility has been exploited in recent years to explore its potential in drug discovery, where modifications to this scaffold can lead to compounds with enhanced pharmacological properties.

Recent advancements in medicinal chemistry have highlighted the importance of structural motifs that incorporate both cycloalkyl and aryl groups. The cyclopropyl moiety, known for its ability to enhance metabolic stability and binding interactions, is frequently incorporated into drug candidates. Similarly, the 2-iodo-benzyl group provides a handle for further chemical manipulation via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used in the construction of biaryl structures. These features make N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine a valuable building block for synthetic chemists.

In the context of contemporary research, this compound has been investigated for its potential applications in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have explored its utility in modulating enzymes involved in cancer metabolism and signal transduction. The iodine substituent on the benzyl group allows for facile radiolabeling, making it suitable for use in preclinical imaging studies. Such applications leverage the compound's ability to interact with biological targets while maintaining structural integrity under physiological conditions.

The synthesis of N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include the formation of the cyclopropylamine derivative followed by protection-deprotection strategies to introduce the benzyl iodide functionality. The use of palladium-catalyzed cross-coupling reactions ensures high regioselectivity and yield, which are critical for large-scale production. These synthetic routes underscore the compound's feasibility as a commercial product and its suitability for industrial applications.

From a computational chemistry perspective, N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine has been subjected to extensive molecular modeling studies to understand its binding interactions with biological targets. Quantum mechanical calculations have revealed that the compound exhibits favorable binding affinities with certain protein kinases, making it a potential lead compound for drug development. These computational insights have guided experimental efforts to optimize its pharmacokinetic profile and therapeutic efficacy.

The growing interest in N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine is also driven by its potential in materials science applications. The unique combination of electronic and steric properties makes it an attractive candidate for designing novel polymers and functional materials. Researchers have explored its incorporation into conductive polymers and organic semiconductors, where its structural rigidity contributes to enhanced material stability and performance.

In summary, N*1*-Cyclopropyl-N*1*-(2-iodo-benzyl)-ethane-1,2-diamine (CAS No. 1353967-03-9) represents a multifaceted compound with significant promise across multiple domains of chemistry and biology. Its structural features enable diverse applications, from pharmaceuticals to advanced materials, while its synthetic accessibility ensures scalability for industrial use. As research continues to uncover new possibilities for this molecule, it is likely to remain a cornerstone in both academic and industrial settings.

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